N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and other scientific fields .
Mechanism of Action
Target of Action
Similar compounds such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole and 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole have been found to target Hematopoietic prostaglandin D synthase in humans . This enzyme plays a crucial role in the conversion of PGH2 to PGD2, a prostaglandin involved in smooth muscle contraction/relaxation and a potent inhibitor of platelet aggregation .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its target enzyme to influence the conversion of pgh2 to pgd2 .
Biochemical Pathways
Given its potential target, it may influence the prostaglandin synthesis pathway .
Pharmacokinetics
Similar compounds like phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole
Result of Action
Based on the action of similar compounds, it can be inferred that it may influence smooth muscle contraction/relaxation and inhibit platelet aggregation .
Action Environment
A safety data sheet for a similar compound suggests that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation .
Preparation Methods
The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl and cyclopentanecarboxamide groups. One common method involves the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide can be compared with other pyrazole derivatives, such as:
2-(1H-Pyrazol-3-yl)phenol: Another pyrazole derivative with similar biological activities.
Pyrrolopyrazine derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-4-1-2-5-11)17-13-7-3-6-12(10-13)14-8-9-16-18-14/h3,6-11H,1-2,4-5H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZYQWXLIRIWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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